Computed Lipophilicity (LogP) and Polar Surface Area (TPSA) Distinguish 301818-73-5 from Common Pyrazolone Scaffolds
In the absence of direct head-to-head experimental comparisons, in silico descriptors provide the only currently accessible quantitative differentiation. 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol has a calculated LogP of 1.55032 and a TPSA of 56.25 Ų . For reference, a structurally related 1-(3,4-dimethoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1153368-46-7) bears a carboxylic acid moiety that would be expected to yield a markedly lower LogP and higher TPSA (e.g., TPSA ≈ 76 Ų for a pyrazole-4-carboxylic acid), altering membrane permeability and solubility profiles . These differences, while class-level inferences, highlight that the neutral pyrazolone core of 301818-73-5 confers a distinct physicochemical fingerprint that cannot be replicated by carboxylate- or amine-functionalized analogs.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.55032; TPSA = 56.25 Ų |
| Comparator Or Baseline | 1-(3,4-Dimethoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1153368-46-7); predicted TPSA ≈ 76 Ų (based on carboxylic acid contribution) |
| Quantified Difference | ΔTPSA ≈ +19.75 Ų (comparator higher); ΔLogP estimated < 0 (comparator more hydrophilic) |
| Conditions | Computed descriptors (XLogP3 and TPSA); no experimental logD/logP or PAMPA data available. |
Why This Matters
For procurement decisions in early drug discovery, LogP and TPSA are key filters for CNS penetration (desired TPSA < 90 Ų) and oral bioavailability; the neutral, moderately lipophilic profile of 301818-73-5 positions it differently from more polar pyrazole-carboxylic acid analogs.
